molecular formula C21H21NO3S B11646501 ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11646501
M. Wt: 367.5 g/mol
InChI Key: KZRPDXDRDHBUQG-PDGQHHTCSA-N
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Description

ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization and subsequent functional group modifications to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, acids, and bases.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug design.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include other pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

  • ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

These compounds highlight the versatility of the pyrrole scaffold in designing molecules with diverse functionalities and applications.

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

InChI

InChI=1S/C21H21NO3S/c1-5-25-21(24)19-15(4)22(16-9-8-13(2)14(3)11-16)20(23)18(19)12-17-7-6-10-26-17/h6-12H,5H2,1-4H3/b18-12-

InChI Key

KZRPDXDRDHBUQG-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CS2)C3=CC(=C(C=C3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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